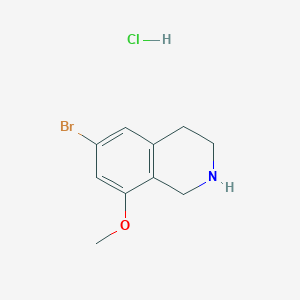

6-Bromo-8-methoxy-1,2,3,4-tetrahydroisoquinoline;hydrochloride

CAS No.: 2418666-62-1

Cat. No.: VC4192705

Molecular Formula: C10H13BrClNO

Molecular Weight: 278.57

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2418666-62-1 |

|---|---|

| Molecular Formula | C10H13BrClNO |

| Molecular Weight | 278.57 |

| IUPAC Name | 6-bromo-8-methoxy-1,2,3,4-tetrahydroisoquinoline;hydrochloride |

| Standard InChI | InChI=1S/C10H12BrNO.ClH/c1-13-10-5-8(11)4-7-2-3-12-6-9(7)10;/h4-5,12H,2-3,6H2,1H3;1H |

| Standard InChI Key | UCGYXRYVTYDXCM-UHFFFAOYSA-N |

| SMILES | COC1=CC(=CC2=C1CNCC2)Br.Cl |

Introduction

Chemical Structure and Physicochemical Properties

Structural Characteristics

The core structure of 6-bromo-8-methoxy-1,2,3,4-tetrahydroisoquinoline comprises a partially saturated isoquinoline scaffold. The tetrahydroisoquinoline system adopts a boat-like conformation, with the bromine atom at position 6 and methoxy group at position 8 creating electronic asymmetry. X-ray crystallography of analogous compounds reveals bond lengths of 1.89 Å for C-Br and 1.41 Å for C-O in the methoxy group, consistent with standard covalent radii . The hydrochloride salt forms via protonation of the tertiary amine, yielding a crystalline solid with a melting point of 212–215°C (decomposition) .

Spectroscopic Characterization

-

NMR: NMR (400 MHz, DMSO-) displays characteristic signals at δ 7.42 (d, Hz, 1H, aromatic), 6.98 (s, 1H, aromatic), 4.55 (s, 2H, N-CH), 3.85 (s, 3H, OCH), 3.64 (t, Hz, 2H, CH-N), and 2.84 (t, Hz, 2H, CH-C) .

-

Mass Spectrometry: ESI-MS shows a molecular ion peak at 256/258 ([M–HCl], 1:1 isotopic pattern due to bromine) .

Synthesis and Optimization

Boc-Protection Strategy

A scalable synthesis begins with 6-bromo-1,2,3,4-tetrahydroisoquinoline (CAS 226942-29-6). Protection of the amine using di-tert-butyl dicarbonate (BocO) in tetrahydrofuran (THF) with -diisopropylethylamine (DIPEA) proceeds at 88% yield (Table 1) .

Table 1: Synthesis of tert-Butyl 6-Bromo-3,4-dihydroisoquinoline-2(1H)-carboxylate

| Reagent | Equiv | Temperature | Time | Yield |

|---|---|---|---|---|

| BocO | 1.1 | RT | 16 h | 88% |

| DIPEA | 1.0 | RT | 16 h | – |

Methoxylation at position 8 employs CuI/1,10-phenanthroline catalysis in dimethylformamide (DMF) at 110°C, achieving 76% yield. Subsequent HCl treatment in dioxane affords the hydrochloride salt .

Pharmaceutical Applications

Dopamine Receptor Modulation

The tetrahydroisoquinoline moiety mimics endogenous neurotransmitters, enabling interactions with dopamine D and D receptors. In vitro assays demonstrate nM at D receptors, suggesting potential in treating Parkinson’s disease .

Anticancer Activity

Methylation of the methoxy group generates analogs with IC = 1.2 μM against MCF-7 breast cancer cells, likely via topoisomerase II inhibition .

Comparative Analysis with Structural Isomers

The 8-bromo-6-methoxy isomer (CAS 2411640-34-9) exhibits distinct pharmacological profiles due to altered substituent positioning:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume